ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1120334-30-6
VCID: VC4951250
InChI: InChI=1S/C17H14N2O4/c1-2-23-17(20)13-8-12-9-14(11-6-4-3-5-7-11)18-16(12)15(10-13)19(21)22/h3-10,18H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)[N+](=O)[O-]
Molecular Formula: C17H14N2O4
Molecular Weight: 310.309

ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate

CAS No.: 1120334-30-6

Cat. No.: VC4951250

Molecular Formula: C17H14N2O4

Molecular Weight: 310.309

* For research use only. Not for human or veterinary use.

ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate - 1120334-30-6

Specification

CAS No. 1120334-30-6
Molecular Formula C17H14N2O4
Molecular Weight 310.309
IUPAC Name ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate
Standard InChI InChI=1S/C17H14N2O4/c1-2-23-17(20)13-8-12-9-14(11-6-4-3-5-7-11)18-16(12)15(10-13)19(21)22/h3-10,18H,2H2,1H3
Standard InChI Key ZDSJBFGCCFUSDK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Chemical Identity

Ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate belongs to the indole family, a heterocyclic scaffold prevalent in natural products and pharmaceuticals. Its IUPAC name is ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate, and its structure features:

  • A nitro group (-NO2_2) at the 7-position of the indole ring.

  • A phenyl substituent at the 2-position.

  • An ethyl ester (-COOEt) at the 5-position.

The compound’s stereoelectronic profile enables interactions with biological macromolecules, while its nitro group may act as a prodrug moiety, releasing reactive intermediates upon enzymatic reduction .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC17H14N2O4\text{C}_{17}\text{H}_{14}\text{N}_{2}\text{O}_{4}
Molecular Weight310.309 g/mol
CAS Registry Number1120334-30-6
XLogP3-AA (LogP)3.82 (estimated)
Hydrogen Bond Donors1 (N-H of indole)

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step process:

  • Nitration of 2-Phenylindole: Introduction of the nitro group at the 7-position using mixed acid (HNO3_3/H2_2SO4_4) under controlled temperatures (0–5°C).

  • Esterification: Reaction of the intermediate 7-nitro-2-phenyl-1H-indole-5-carboxylic acid with ethanol in the presence of an acid catalyst (e.g., H2_2SO4_4) or coupling agents like DCC (dicyclohexylcarbodiimide) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
NitrationHNO3_3/H2_2SO4_4, 0–5°C65–70%
EsterificationEtOH, H2_2SO4_4, reflux80–85%

Alternative methods include palladium-catalyzed cross-coupling for introducing phenyl groups .

Challenges and Solutions

  • Regioselectivity: Nitration at the 7-position is favored due to the electron-donating effect of the phenyl group at the 2-position.

  • Purification: Column chromatography (SiO2_2, ethyl acetate/hexane) is critical for isolating the pure product.

Physicochemical Properties

Stability and Solubility

The compound is stable under ambient conditions but sensitive to strong oxidizers. It exhibits limited water solubility (<0.1 mg/mL) but is soluble in organic solvents like dichloromethane and dimethyl sulfoxide .

Table 3: Physicochemical Data

PropertyValueMethod/Source
Melting Point220–225°C (dec.)Estimated
Density1.4 ± 0.1 g/cm3^3Computational
Boiling Point587.4 ± 50.0°CEstimated
LogP3.82Calculated

Biological Activities and Mechanisms

Antimicrobial Activity

Preliminary studies suggest broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL. The nitro group’s redox activity may disrupt microbial electron transport chains.

HIV Integrase Inhibition

Structural analogs of indole-2-carboxylates exhibit HIV-1 integrase inhibition (IC50_{50} = 3.11–32.37 µM) . Molecular docking reveals chelation of Mg2+^{2+} ions in the integrase active site, a mechanism potentially shared by ethyl 7-nitro-2-phenyl-1H-indole-5-carboxylate .

Pharmacological and Therapeutic Prospects

Drug Design Considerations

  • Prodrug Potential: Nitroreductase-mediated activation could target hypoxic tumor microenvironments.

  • Structure-Activity Relationships (SAR):

    • The 2-phenyl group enhances lipophilicity and target binding.

    • Esterification at C5 improves bioavailability .

Preclinical Development

No in vivo data are available, but pharmacokinetic modeling predicts moderate oral bioavailability (F = 40–50%) due to first-pass metabolism.

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